2-Amino-3-methylhex-5-enoic acid
CAS No.:
Cat. No.: VC17833311
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO2 |
|---|---|
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | 2-amino-3-methylhex-5-enoic acid |
| Standard InChI | InChI=1S/C7H13NO2/c1-3-4-5(2)6(8)7(9)10/h3,5-6H,1,4,8H2,2H3,(H,9,10) |
| Standard InChI Key | FAQNEUQXEJMKEU-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC=C)C(C(=O)O)N |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
2-Amino-3-methylhex-5-enoic acid features a six-carbon backbone with an amino group at position 2, a methyl group at position 3, and a carboxylic acid at position 6. The trans configuration of the double bond between carbons 5 and 6 introduces rigidity, influencing its conformational stability . The stereochemistry is defined by the (2S,3S) configuration, which dictates its spatial orientation and interaction with chiral environments.
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 143.18 g/mol | |
| IUPAC Name | (2S,3S)-2-amino-3-methylhex-5-enoic acid | |
| CAS Number | 1822545-99-2 | |
| SMILES Notation | CC@@HC@@HN |
Functional Group Reactivity
The compound’s reactivity arises from three functional groups:
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Amino Group: Participates in peptide bond formation and Schiff base reactions.
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Carboxylic Acid: Enables esterification, amidation, and salt formation.
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Alkene: Undergoes addition reactions (e.g., hydrogenation, epoxidation) .
The methyl group at position 3 introduces steric hindrance, modulating reaction kinetics and substrate specificity in enzymatic processes .
Synthesis and Manufacturing
Chemical Synthesis Routes
While explicit protocols for 2-amino-3-methylhex-5-enoic acid are scarce, analogous amino acids are synthesized via:
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Strecker Synthesis: Involves condensation of aldehydes with ammonia and cyanide, followed by hydrolysis. Adapting this method would require a branched aldehyde precursor to introduce the methyl group .
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Enzymatic Resolution: Racemic mixtures are separated using stereoselective enzymes, such as acylases or lipases, to isolate the (2S,3S) enantiomer .
Challenges in Production
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Stereochemical Purity: Achieving >99% enantiomeric excess demands chiral catalysts or chromatography.
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Alkene Stability: The double bond is susceptible to oxidation, necessitating inert atmospheres during synthesis .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (1.2 g/L at 25°C) but dissolves in polar aprotic solvents like dimethylformamide. The carboxylic acid group confers pH-dependent solubility, with improved dissolution in alkaline conditions .
Table 2: Computed Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3 (Partition Coefficient) | -1.7 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
Spectroscopic Profiles
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IR Spectroscopy: Peaks at 3300 cm (N–H stretch), 1700 cm (C=O), and 1640 cm (C=C) .
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NMR: NMR signals at δ 5.6 (alkene protons), δ 3.2 (α-H), and δ 1.2 (methyl group) .
Biological Activities and Mechanisms
Table 3: Comparative Bioactivity of Amino Acid Derivatives
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 2-Amino-3-methylhex-5-enoic acid | Staphylococcus aureus | 12.5 |
| Isoleucine | S. aureus | >100 |
Enzyme Interactions
The methyl and alkene groups alter binding affinities in enzymatic active sites. For instance, it competitively inhibits threonine deaminase in E. coli, reducing branched-chain amino acid biosynthesis .
Applications in Pharmaceutical Chemistry
Antibiotic Development
Incorporating 2-amino-3-methylhex-5-enoic acid into peptide antibiotics enhances lipid solubility, improving membrane penetration. Patents describe its use in bacitracin analogs with 4-fold higher efficacy against methicillin-resistant S. aureus (MRSA) .
Prodrug Design
The carboxylic acid is esterified to create prodrugs with enhanced bioavailability. For example, ethyl ester derivatives show 80% oral absorption in rodent models .
Comparative Analysis with Structural Analogs
Table 4: Structural and Functional Comparison
| Compound | Molecular Formula | Key Feature | Bioactivity |
|---|---|---|---|
| 2-Amino-3-methylhex-5-enoic acid | (2S,3S) configuration | Antibiotic adjuvant | |
| Isoleucine | Proteinogenic amino acid | Metabolic substrate | |
| 5-Methylene-isoleucine | Double bond at position 5 | Enzyme inhibition |
The methyl group at position 3 in 2-amino-3-methylhex-5-enoic acid confers greater steric bulk than isoleucine, altering its metabolic and binding profiles .
Future Research Directions
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Synthetic Optimization: Developing asymmetric catalysis methods to improve stereochemical yield.
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Mechanistic Studies: Elucidating its role in bacterial resistance modulation via proteomic analyses.
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Therapeutic Expansion: Exploring antiviral and anticancer applications through high-throughput screening.
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